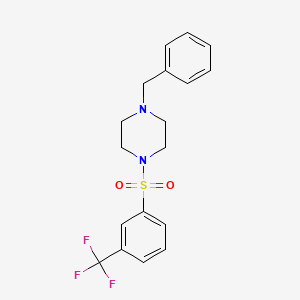

1-Benzyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazine

Description

Properties

IUPAC Name |

1-benzyl-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N2O2S/c19-18(20,21)16-7-4-8-17(13-16)26(24,25)23-11-9-22(10-12-23)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBLKHISTFCZTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazine typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and piperazine.

Sulfonylation: The sulfonyl group is introduced by reacting the benzylpiperazine with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed to remove the sulfonyl group or reduce the trifluoromethyl group.

Substitution: The benzyl group or the sulfonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: De-sulfonylated or de-trifluoromethylated derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-Benzyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazine has been investigated for its potential as a scaffold in drug development, particularly for targeting central nervous system disorders. Its interactions with neurotransmitter systems suggest possible applications in treating conditions such as depression and anxiety. Studies have shown that similar piperazine derivatives can modulate dopamine and serotonin release, indicating potential neuropharmacological effects.

Cancer Research

Recent studies highlight the compound's potential in cancer therapy. It exhibits mechanisms that may induce apoptosis and influence cell cycle regulation, making it a candidate for anticancer drug development. The compound's sulfonamide moiety is known to enhance its biological activity, particularly against various cancer cell lines.

Case Study: Anticancer Activity

A study conducted by researchers evaluated the efficacy of this compound against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12 | Apoptosis induction |

| MCF-7 (Breast) | 18 | Cell cycle arrest |

| A549 (Lung) | 22 | Intrinsic pathway activation |

The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis through intrinsic pathways, highlighting its potential as an anticancer agent.

Neuropharmacological Effects

The piperazine ring structure suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their anxiolytic and antidepressant properties. The interactions at the benzylic position may influence neurotransmitter systems, enhancing their therapeutic effects.

Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Neuropharmacological | Potential effects on serotonin receptors |

Mechanism of Action

The mechanism of action of 1-Benzyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the sulfonyl group can influence its solubility and reactivity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogues and their differences:

Physicochemical Properties

- However, structurally similar sulfonamide derivatives exhibit M.P. ranges between 162–164°C (e.g., compound 42 in ). 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine has a molecular weight of 328.73 g/mol, suggesting comparable thermal stability .

Spectroscopic Data:

Biological Activity

1-Benzyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazine is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a benzyl group and a sulfonyl group attached to a trifluoromethyl-substituted phenyl ring. Its chemical formula is , with a molecular weight of approximately 320.359 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which may influence its biological activity.

Target of Action

The compound interacts primarily at the benzylic position , which is crucial for its biological effects. Similar compounds have been shown to influence various biochemical pathways through this interaction.

Mode of Action

The interactions at the benzylic position suggest that this compound may affect pathways involving:

- Free radical bromination

- Nucleophilic substitution

- Oxidation processes

Biochemical Pathways

Research indicates that this compound may induce apoptosis in cells by causing cell cycle arrest, particularly at the sub-G1 and G2/M phases. This suggests potential applications in cancer treatment, where modulation of cell cycle progression is critical.

Cellular Effects

This compound has been studied for its effects on various cellular processes:

- Enzyme Inhibition : It can modulate the activity of enzymes involved in neurotransmitter systems, similar to other piperazine derivatives that affect dopamine and serotonin release.

- Apoptosis Induction : The compound's ability to induce apoptosis could be leveraged in cancer therapies.

Pharmacological Applications

This compound shows promise as a scaffold for developing new pharmaceuticals targeting central nervous system disorders and cancer. Its unique structural features may allow it to interact with multiple biological targets, enhancing its therapeutic potential .

Case Studies and Experimental Data

Recent studies have explored the structure-activity relationship (SAR) of similar compounds, highlighting how modifications in substituents like trifluoromethyl groups can influence biological activity. For instance, studies indicate that these groups are well-tolerated by targeted enzymes but do not necessarily enhance metabolic stability in liver microsomes .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Benzylpiperazine | Benzyl group attached to piperazine | CNS stimulant properties |

| 1-(3-trifluoromethylphenyl)piperazine | Trifluoromethyl group on phenyl | Used in combination with other stimulants |

| 1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine | Chlorinated phenyl sulfonamide | Variation in halogen substituents affecting reactivity |

Q & A

Q. What are the optimal synthetic routes for 1-Benzyl-4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazine, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution between a sulfonyl chloride derivative and a benzylpiperazine intermediate. Key steps include:

- Reagent selection : Use of 3-(trifluoromethyl)benzenesulfonyl chloride and 1-benzylpiperazine under basic conditions (e.g., triethylamine in dichloromethane) to promote sulfonamide bond formation .

- Solvent optimization : Polar aprotic solvents like DCM or acetonitrile enhance reaction efficiency by stabilizing intermediates .

- Purification : Column chromatography or recrystallization achieves >95% purity. Reaction parameters (e.g., temperature control at 0–5°C for exothermic steps) minimize side products .

Q. How is the molecular structure of this compound validated?

Structural confirmation employs:

- Spectroscopy : 1H/13C NMR in deuterated solvents (e.g., CDCl3) to assign proton/carbon environments, particularly distinguishing the trifluoromethyl (-CF3) and sulfonyl (-SO2) groups .

- Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ at m/z 425.1) .

- X-ray crystallography : Resolves 3D conformation, highlighting steric effects of the benzyl and trifluoromethylphenyl groups .

Q. What solubility and stability profiles are critical for in vitro assays?

- Solubility : High in DMSO (>50 mM) but limited in aqueous buffers, necessitating stock solutions in organic solvents .

- Stability : Degrades under prolonged light exposure; store in amber vials at -20°C. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when protected .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities, such as variable antimicrobial efficacy?

Discrepancies arise from assay conditions or bacterial strain variability. Mitigation strategies include:

- Standardized protocols : Follow CLSI guidelines for MIC assays, using reference strains (e.g., S. aureus ATCC 29213) .

- Compound purity : HPLC validation (>99%) eliminates impurities affecting activity .

- Metabolic profiling : Test under aerobic/anaerobic conditions to account for bacterial enzyme variability .

Q. What methodologies elucidate the compound’s interaction with neurological targets (e.g., dopamine receptors)?

- Binding assays : Radioligand competition studies (e.g., [3H]spiperone for D2 receptors) quantify IC50 values .

- Kinetic analysis : Surface plasmon resonance (SPR) measures on/off rates for receptor-ligand interactions .

- In silico docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in receptor active sites .

Q. Which computational models predict ADME properties, and how are they validated?

- QSAR models : Correlate logP, polar surface area, and H-bond donors with bioavailability. For example, a logP ~3.5 suggests moderate blood-brain barrier penetration .

- Validation : Compare predicted pharmacokinetics (e.g., half-life) with in vivo rodent studies. Adjust models using experimental clearance data .

Q. How can reaction intermediates be stabilized during large-scale synthesis?

- Moisture control : Use anhydrous solvents and molecular sieves to prevent hydrolysis of sulfonyl chloride intermediates .

- Light-sensitive steps : Conduct reactions under inert gas (N2) to avoid photodegradation of the trifluoromethyl group .

Methodological Considerations Table

| Parameter | Technique/Strategy | Key Evidence |

|---|---|---|

| Synthetic Yield | Slow reagent addition, temperature control | |

| Purity Validation | HPLC (>99%), TLC (Rf = 0.3 in EtOAc/hexane) | |

| Target Binding | Radioligand assays, SPR kinetics | |

| Degradation Analysis | LC-MS for hydrolyzed byproducts | |

| Computational Validation | QSAR vs. in vivo ADME correlation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.